molecular formula C10H13BrN2O2 B581683 4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde CAS No. 1373232-52-0

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde

Cat. No. B581683
CAS RN: 1373232-52-0
M. Wt: 273.13
InChI Key: GENKRBNIUBVSGV-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde (4-Bromo-5-Me-2-OPC) is a synthetic compound belonging to the family of pyrazoles, which are heterocyclic aromatic organic compounds containing a five-membered ring of four carbon atoms and one nitrogen atom. 4-Bromo-5-Me-2-OPC has been studied extensively for its potential use in various scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Structural Characterization

Pyrazole derivatives have been synthesized through reactions with dinucleophiles to produce heteroanellated compounds containing thiophene, pyrazole, pyrimidine, and thiazepine rings, demonstrating the chemical flexibility of these structures in creating complex molecules (Neidlein & Schröder, 1992). Moreover, X-ray crystal structure determination has been used to characterize the structural aspects of novel pyrazole compounds, providing insights into their molecular configurations and potential interactions (Loh et al., 2013).

Biomedical Applications

Research on pyrazole derivatives extends into biomedical applications, where these compounds have been investigated for their potential in addressing various health issues. For example, some derivatives have shown promise for the regulation of inflammatory diseases, as demonstrated by docking studies (Ryzhkova et al., 2020). Furthermore, novel quinolinyl chalcones synthesized from pyrazole derivatives have been estimated for their growth-promoting effects on certain crops, suggesting applications in agriculture (Hassan et al., 2020).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of pyrazole derivatives have been a significant focus, with some compounds displaying broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016). These findings highlight the potential of pyrazole-based compounds in developing new antimicrobial and antioxidant agents.

Molecular Docking and Enzyme Inhibition

In silico molecular docking studies of pyrazole derivatives for the inhibition of specific enzymes (e.g., E. coli MurB enzyme) have supported their potential as effective inhibitors, suggesting applications in drug discovery and development (Bhat et al., 2016).

properties

IUPAC Name

4-bromo-5-methyl-2-(oxan-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-7-10(11)8(6-14)13(12-7)9-4-2-3-5-15-9/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENKRBNIUBVSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)C=O)C2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742939
Record name 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373232-52-0
Record name 4-Bromo-3-methyl-1-(oxan-2-yl)-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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